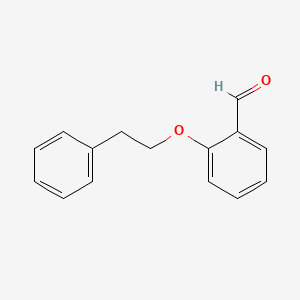

2-(2-Phenylethoxy)benzaldehyde

Description

Contextualization of the Phenylethoxybenzaldehyde Structural Motif in Chemical Science

A structural motif is a specific arrangement of atoms or functional groups within a molecule that often imparts characteristic properties or biological activity. acs.orgmdpi.com In medicinal chemistry, identifying and understanding these motifs is crucial for designing new therapeutic agents. acs.org The phenylethoxybenzaldehyde scaffold is a prime example of a motif whose chemical significance arises from the combination of its constituent parts: a phenyl ring, an ethyl ether linkage, and a benzaldehyde (B42025) group.

Importance of Aldehyde and Ether Functionalities in Advanced Organic Synthesis Research

The chemical behavior of 2-(2-Phenylethoxy)benzaldehyde is largely dictated by its two key functional groups: the aldehyde and the ether.

The aldehyde group (-CHO) is one of the most important functional groups in organic chemistry. uni.lu Its carbonyl carbon is electrophilic, making it highly susceptible to nucleophilic attack. This reactivity allows for a vast array of chemical transformations, including:

Oxidation to form carboxylic acids.

Reduction to yield primary alcohols.

Nucleophilic addition reactions , which are fundamental to forming new carbon-carbon bonds (e.g., Grignard and Wittig reactions) and carbon-heteroatom bonds. uni.lu

Formation of imines and acetals , which serve as crucial intermediates and protecting groups in multi-step syntheses. acs.org

The ether linkage (-O-) , in this case, a phenoxyethyl group, is generally more stable and less reactive than the aldehyde group. acs.org However, it plays a critical role in defining the molecule's three-dimensional structure and physical properties. The ether bond introduces a "kink" in the structure, influencing its conformational flexibility. It also contributes to the molecule's polarity and ability to participate in hydrogen bonding as an acceptor. In advanced synthesis, ethers are often used as protecting groups for alcohols due to their relative stability under many reaction conditions. acs.org The development of new methods for ether synthesis remains an active area of research. acs.org

Historical and Contemporary Research Landscape of Analogous Chemical Entities

While direct research on this compound is limited, a rich field of study exists for its isomers and analogues. These related compounds provide insight into the potential applications and synthetic pathways relevant to the phenylethoxybenzaldehyde core.

A notable analogue is 4-(2-Phenylethoxy)benzaldehyde (CAS 61343-82-6). sigmaaldrich.comlgcstandards.com Research involving this isomer has led to the development of novel chalcone (B49325) fibrate hybrids, which have been investigated as potential agonists for peroxisome proliferator-activated receptor α (PPARα), a key target in managing hyperlipidemia.

Other related structures have been synthesized as intermediates for creating more complex molecules with potential therapeutic applications. For example, various substituted phenoxybenzaldehydes, such as 3-Fluoro-4-(2-oxo-2-phenylethoxy)benzaldehyde , have been used as precursors in the synthesis of novel imidazoline (B1206853) derivatives with antitrypanosomal activity. lshtm.ac.uk The general synthetic route often involves the O-alkylation of a corresponding hydroxybenzaldehyde with a suitable halide. lshtm.ac.uk

Furthermore, research into 2-(2-phenylethyl)chromones , which share a similar phenylethyl structural element, highlights the broad interest in this type of chemical architecture. These compounds, isolated from natural sources like agarwood, have demonstrated a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties, spurring further synthetic efforts. researchgate.net The synthesis of analogues, such as those derived from substituted benzaldehydes, is an ongoing area of investigation aimed at producing compounds with enhanced or specific activities. researchgate.net

The study of these various analogues, which often involves multi-component reactions and the use of specialized catalysts, demonstrates the utility of the core benzaldehyde structure as a scaffold for combinatorial chemistry and drug discovery. nih.gov

Table 2: Selected Analogues of this compound and Their Research Context

| Compound Name | CAS Number | Research Context / Application |

| 4-(2-Phenylethoxy)benzaldehyde | 61343-82-6 sigmaaldrich.comlgcstandards.com | Synthesis of chalcone fibrate hybrids for hyperlipidemia research. |

| 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde | 723332-14-7 smolecule.com | Intermediate for chalcone derivatives with potential anti-inflammatory and anti-neurotoxicity effects. smolecule.com |

| 4-(2-Oxo-2-phenylethoxy)benzaldehyde | 139484-40-5 chemscene.comchemchart.com | Starting material for various chemical syntheses. chemscene.com |

| 3-Fluoro-4-(2-oxo-2-phenylethoxy)benzaldehyde | Not Available | Precursor for antitrypanosomal imidazoline derivatives. lshtm.ac.uk |

| 2-(2-phenylethyl)chromones | Not Applicable | Natural products and synthetic analogues with diverse biological activities (e.g., anticancer, antioxidant). researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZPKSQHOCUCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361368 | |

| Record name | 2-(2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93898-91-0 | |

| Record name | 2-(2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 2 2 Phenylethoxy Benzaldehyde and Its Derivatives

Elucidation of Nucleophilic Addition Reactions to the Aldehyde Carbonyl

Nucleophilic addition is a fundamental reaction class for aldehydes. numberanalytics.com The carbonyl carbon of 2-(2-phenylethoxy)benzaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to be attacked by a wide variety of nucleophiles. numberanalytics.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol product. pressbooks.pub

The reactivity of aromatic aldehydes like this compound in nucleophilic additions is generally lower than that of aliphatic aldehydes. This is attributed to the electron-donating resonance effect of the benzene (B151609) ring, which reduces the electrophilicity of the carbonyl carbon. pressbooks.pubgeeksforgeeks.org

Key factors influencing these reactions include the strength of the nucleophile, steric hindrance around the carbonyl group, and the reaction conditions such as solvent and temperature. numberanalytics.comnumberanalytics.com Common nucleophilic addition reactions applicable to this compound are summarized in the table below.

| Nucleophile | Reagent Type | Resulting Product Functional Group | General Mechanism Step |

|---|---|---|---|

| Hydroxide (B78521) Ion (OH⁻) | Base | Geminal Diol (Hydrate) | Nucleophilic attack followed by protonation. numberanalytics.com |

| Cyanide Ion (CN⁻) | Cyanide Salt (e.g., NaCN) | Cyanohydrin | Attack by cyanide ion, then protonation of the alkoxide. numberanalytics.compressbooks.pub |

| Organometallic Reagents (R-MgX) | Grignard Reagent | Secondary Alcohol | Formation of a new carbon-carbon bond via nucleophilic attack. numberanalytics.com |

| Phosphorus Ylides (Ph₃P=CR₂) | Wittig Reagent | Alkene | Formation of a betaine (B1666868) intermediate followed by elimination of triphenylphosphine (B44618) oxide. |

**3.2. Condensation Reactions and Their Scope

Condensation reactions are vital for forming carbon-carbon bonds, and this compound can participate in several such transformations.

As an aromatic aldehyde without α-hydrogens, this compound cannot form an enolate itself. However, it can act as an electrophilic partner in directed aldol (B89426) condensations with other carbonyl compounds (ketones or aldehydes) that can form enolates. In a crossed-aldol reaction under basic or acidic conditions, the enolate of a partner ketone or aldehyde attacks the carbonyl carbon of this compound. This reaction initially forms a β-hydroxy carbonyl compound, which can subsequently dehydrate, especially under heating, to yield an α,β-unsaturated carbonyl compound. For instance, reaction with acetone (B3395972) would yield 4-(2-(2-phenylethoxy)phenyl)but-3-en-2-one.

Research on related ortho-alkoxybenzaldehydes, such as 2-propargyloxybenzaldehyde, has shown their utility in aldol condensations with 2-methylchromones to synthesize more complex heterocyclic systems. rsc.org This demonstrates the reactivity of the aldehyde group in this class of compounds towards enolates.

The benzoin (B196080) condensation is a classic carbon-carbon bond-forming reaction that involves the coupling of two aromatic aldehydes. organic-chemistry.orgtestbook.com For this compound, this reaction would lead to the formation of a symmetrical α-hydroxy ketone, specifically 2-hydroxy-1,2-bis(2-(2-phenylethoxy)phenyl)ethan-1-one. The reaction is typically catalyzed by a nucleophile, historically a cyanide ion (e.g., from NaCN or KCN) or, in modern variations, N-heterocyclic carbenes (NHCs) derived from thiazolium or imidazolium (B1220033) salts. wikipedia.orgeurjchem.com

The mechanism involves the following key steps:

Nucleophilic Attack: The catalyst (e.g., cyanide ion) attacks the carbonyl carbon of one aldehyde molecule, forming a cyanohydrin intermediate. wikipedia.orgbyjus.com

Umpolung (Polarity Reversal): A proton transfer occurs, forming a carbanion that is stabilized by the adjacent cyano group. This reverses the normal electrophilic character of the carbonyl carbon into a nucleophilic one. organic-chemistry.org

Dimerization: This nucleophilic carbanion then attacks the carbonyl carbon of a second molecule of this compound.

Catalyst Elimination: Subsequent proton transfer and elimination of the cyanide catalyst yield the final α-hydroxy ketone product, known as a benzoin. wikipedia.org

N-heterocyclic carbenes (NHCs) have emerged as highly effective catalysts for benzoin condensations, often functioning under milder conditions and offering advantages over traditional cyanide catalysts. eurjchem.comeurjchem.com

| Catalyst Type | Specific Example(s) | Key Features |

|---|---|---|

| Cyanide Ion | NaCN, KCN | Classic method, effective but toxic. testbook.comslideshare.net |

| N-Heterocyclic Carbenes (NHCs) | Thiazolium salts (e.g., Thiamine/Vitamin B1), Imidazolium salts | Modern, less toxic, highly efficient, operates under mild conditions. eurjchem.comchimicatechnoacta.ru |

**3.3. Intramolecular Cyclization Pathways and Heterocyclic Ring Construction

The ortho-alkoxy substituent in this compound and its derivatives provides a handle for intramolecular cyclization reactions, enabling the synthesis of valuable oxygen-containing heterocyclic scaffolds like benzofurans and chromones.

Benzofurans are important heterocyclic motifs found in many natural products and pharmaceuticals. sioc-journal.cn Derivatives of this compound can serve as precursors to benzofuran (B130515) systems. One established pathway involves the reaction of a salicylaldehyde (B1680747) with a 2-haloacetophenone to yield an intermediate structurally similar to the target compound, such as 2-(2-oxo-2-phenylethoxy)benzaldehyde. researchgate.net A plausible mechanism for the formation of a 2-benzoylbenzofuran from this intermediate involves base-catalyzed intramolecular cyclization. The base abstracts an acidic α-proton from the methylene (B1212753) group situated between the carbonyl and the phenyl ring, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the aldehyde's carbonyl carbon. The resulting alkoxide intermediate subsequently undergoes dehydration to form the stable aromatic benzofuran ring. researchgate.net

Various metal-catalyzed methods are also prevalent for benzofuran synthesis, often involving intramolecular cyclization of ortho-alkynylphenols or related structures. nih.govorganic-chemistry.org

Chromones and their derivatives are another class of privileged structures in medicinal chemistry. ijrpc.comacs.org The 2-(2-phenylethyl)chromone (B1200894) scaffold, in particular, is found in a number of naturally occurring bioactive compounds. researchgate.netnih.gov The synthesis of these compounds often relies on the cyclization of precursors derived from ortho-hydroxyaryl ketones.

A common synthetic strategy involves the Claisen condensation or Baker-Venkataraman rearrangement to form a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) intermediate. ijrpc.com This diketone can then undergo acid-catalyzed intramolecular condensation (cyclodehydration) to construct the chromone (B188151) ring. For a precursor like this compound, it would first need to be converted into an appropriate diketone or keto-ester intermediate.

Alternative modern methods include intramolecular Wittig reactions of acylphosphoranes derived from salicylic (B10762653) acid esters, providing a high-yield route to the chromone core. organic-chemistry.orgacs.org Divergent reactivity has also been observed in related systems, where the length of an unsaturated tether on the ortho-alkoxy group can dictate whether the cyclization yields a chromone or a chromene. nih.gov

| Target Heterocycle | Precursor Type | Key Reaction/Catalyst | Reference Principle |

|---|---|---|---|

| Benzofuran | o-(keto-ethoxy)benzaldehyde | Base-catalyzed intramolecular aldol-type condensation | researchgate.net |

| Benzofuran | o-Alkynylphenol | Palladium or Copper-catalyzed cyclization | organic-chemistry.org |

| Chromone | 1-(2-Hydroxyphenyl)-1,3-dione | Acid-catalyzed cyclodehydration | ijrpc.com |

| Chromone | Silyl ester of O-acylsalicylic acid | Intramolecular Wittig Reaction | organic-chemistry.orgacs.org |

Functional Group Interconversions and Derivatization Strategies

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These transformations primarily involve reactions at the carbonyl carbon, leading to new carbon-heteroatom bonds and the construction of more complex molecular architectures.

The reaction of aldehydes with hydrazine (B178648) and its derivatives (such as phenylhydrazine (B124118) or substituted hydrazines) is a classic method for the formation of hydrazones. masterorganicchemistry.comtaylorandfrancis.com These reactions proceed via nucleophilic addition of the hydrazine to the aldehyde's carbonyl group, followed by dehydration to yield the C=N double bond of the hydrazone. masterorganicchemistry.commdpi.com For this compound, this reaction provides a straightforward route to its corresponding hydrazone derivatives.

Hydrazones are valuable synthetic intermediates, particularly in the construction of heterocyclic rings through cycloaddition reactions. taylorandfrancis.com For instance, hydrazones can act as the 1,3-dipole component in [3+2] cycloaddition reactions with suitable dipolarophiles, leading to the formation of five-membered heterocyclic rings like pyrazoles or pyrazolines. taylorandfrancis.comnih.gov The specific outcome of these cycloaddition reactions is highly dependent on the nature of the reactants and the reaction conditions employed. beilstein-journals.org

Another significant application of hydrazone derivatives is in the synthesis of 1,2,3-triazoles via [3+2] cycloaddition with alkynes, a reaction often facilitated by a copper catalyst. nih.gov While specific examples detailing the cycloaddition reactions of this compound-derived hydrazones are not extensively documented in the provided results, the general reactivity pattern of aryl aldehyde hydrazones is well-established. taylorandfrancis.comnih.gov

Table 1: Examples of Hydrazine-Based Derivatization Products

| Starting Aldehyde | Reagent | Product Type | Potential Subsequent Reaction |

| This compound | Hydrazine (H₂NNH₂) | Hydrazone | [3+2] Cycloaddition |

| Benzaldehyde (B42025) | Phenylhydrazine | Phenylhydrazone | Heterocycle Synthesis |

| Substituted Benzaldehydes | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Analytical Derivative |

The condensation of this compound with primary amines, such as phenethylamine (B48288), results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comteikyomedicaljournal.com This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate which then dehydrates to yield the imine. vaia.comlumenlearning.comchemistrysteps.com The control of pH is crucial, as a pH around 5 is often optimal for imine formation. lumenlearning.com

The formation of the C=N double bond in the Schiff base is a key functional group transformation. Research has been conducted on the synthesis of Schiff bases from various aldehydes and amines, including the condensation of phenylethylamine with 2-hydroxy naphthaldehyde. researchgate.net These compounds are of interest due to their prevalence in medicinal chemistry and material science. teikyomedicaljournal.comcore.ac.uk The reaction of this compound with phenethylamine would yield N-(2-(2-phenylethoxy)benzylidene)-2-phenylethanamine, a molecule combining the structural features of both reactants.

Table 2: Imine Formation Reaction

| Aldehyde | Amine | Product (Imine/Schiff Base) |

| This compound | Phenethylamine | N-(2-(2-phenylethoxy)benzylidene)-2-phenylethanamine |

| Benzaldehyde | Methylamine | N-methyl-1-phenylmethanimine |

| Salicylaldehyde | Phenyl 2-aminobenzoate | Phenyl 2-(2-hydroxybenzylidenamino)benzoate researchgate.net |

| 2-hydroxy naphthaldehyde | Phenylethylamine | 1-[(2-phenylethyl)carbonoimidoyl]naphthalen-2-ol researchgate.net |

Detailed Mechanistic Analyses of Transformation Pathways

The transformations of this compound and its derivatives are governed by fundamental mechanistic principles of organic chemistry. The reaction pathways often involve the generation of key intermediates that dictate the final product structure.

The mechanism of imine formation, as mentioned in section 3.4.2, is a well-studied, multi-step process. libretexts.org It begins with the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.com This is followed by a series of proton transfers to form a carbinolamine. lumenlearning.comlibretexts.org Subsequent acid-catalyzed elimination of a water molecule generates a resonance-stabilized iminium ion, which is then deprotonated to give the final imine product. lumenlearning.comchemistrysteps.comlibretexts.org The entire sequence can be summarized as an addition-elimination reaction. chemistrysteps.com

Transformation pathways for related structures can also provide mechanistic insight. For instance, the conversion of (2-(1-phenylvinyl)phenyl)methanol to 2-(1-phenylethyl)benzaldehyde (B8520680) under photochemical conditions highlights the reactivity of the local chemical environment. rsc.org Although this is not a direct transformation of the title compound, it underscores the potential for intramolecular rearrangements and reactions in this class of molecules. Computational studies on the thermal decomposition of 2-phenylethanol, a structural component of the target molecule, have explored various reaction pathways, including those leading to the formation of toluene (B28343) and benzaldehyde. researchgate.net

Furthermore, multicomponent reactions involving similar aldehydes, such as 2-(phenylethynyl)benzaldehyde, with amines and other reagents have been mechanistically investigated through catalyst screening and quantum chemical calculations. rsc.org These studies reveal how reaction conditions can selectively lead to different products, such as N-benzylamines or isoquinoline (B145761) derivatives, from the same set of starting materials. rsc.org Such detailed analyses are crucial for understanding and controlling the reactivity of complex aromatic aldehydes like this compound.

Applications of 2 2 Phenylethoxy Benzaldehyde As a Synthetic Building Block

Utility in the Construction of Complex Organic Molecules

2-(2-Phenylethoxy)benzaldehyde serves as a key starting material for the synthesis of complex organic molecules by providing a scaffold that can be elaborated into various complex structures. The aldehyde group is a gateway for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity. Its application in synthesizing a range of compounds, from chalcones to fused heterocyclic systems, demonstrates its importance as a versatile precursor in multi-step synthetic sequences. The phenylethoxy moiety can also influence the properties of the final molecule, including its conformation and biological activity.

Role as an Intermediate in the Synthesis of Diverse Chemical Scaffolds

The compound is a pivotal intermediate in creating a wide array of chemical structures, which are often the core of pharmacologically active agents or functional materials.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503).

This compound is a suitable precursor for this reaction. While specific studies on the 2-isomer are not prevalent, the synthesis of the related 4-(2-phenylethoxy) chalcone (B49325) has been reported, showcasing the viability of this reaction. rsc.org In a typical procedure, the aldehyde would be reacted with a substituted acetophenone in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. rsc.orgmdpi.com The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone core structure of the chalcone. This method is robust and allows for the synthesis of a wide library of chalcone derivatives by varying the acetophenone reaction partner. mdpi.com

Table 1: Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

The outline specifies the synthesis of 2-(2-phenylethyl)chromones. It is important to note a structural distinction: 2-(2-phenylethyl)chromones possess a direct carbon-carbon bond between the phenylethyl group and the chromone (B188151) core. chemistry-reaction.comrsc.org A precursor like this compound, which contains a C-O-C ether linkage, would more directly lead to the synthesis of chromones bearing a phenylethoxy side chain, not a phenylethyl one.

The synthesis of chromones from 2-alkoxybenzaldehydes is less common than methods starting from 2-hydroxyacetophenones, such as the Baker-Venkataraman rearrangement. ijrpc.com However, synthetic routes exist where 2-alkoxybenzaldehydes can be incorporated into complex chromone structures. For example, a reported method involves the aldol condensation of a 2-methylchromone (B1594121) with a substituted 2-alkoxybenzaldehyde. rsc.org Applying this logic, this compound could condense with 2-methylchromone to yield a (E)-2-(2-(2-(2-phenylethoxy)phenyl)vinyl)chromone, a complex structure that incorporates the initial building block. rsc.org Such reactions demonstrate the potential for this compound to contribute to complex chromone-type architectures, even if not the specific phenylethyl-substituted class.

The aldehyde functionality is a key feature for the construction of various nitrogen- and sulfur-containing heterocyclic systems.

Benzothiazoles: The synthesis of 2-substituted benzothiazoles is a well-established process that frequently utilizes the condensation of an aromatic aldehyde with 2-aminothiophenol. rsc.orgmdpi.comtandfonline.com This reaction is a straightforward and efficient method to create the benzothiazole (B30560) scaffold, which is a privileged structure in medicinal chemistry. rsc.orgtandfonline.com The reaction typically proceeds by mixing the aldehyde and 2-aminothiophenol, often with a catalyst or under conditions that promote cyclization and subsequent oxidation/aromatization to the final product. tandfonline.comresearchgate.net this compound can serve as the aldehyde component, leading to the formation of 2-(2-(2-phenylethoxy)phenyl)benzo[d]thiazole. Various protocols, including catalyst-free grinding methods and the use of eco-friendly catalysts, have been developed to improve the efficiency and sustainability of this transformation. rsc.org

Isoquinolines: The isoquinoline (B145761) core is present in numerous alkaloids and pharmacologically active compounds. A classic method for its synthesis is the Pomeranz-Fritsch reaction, which constructs the isoquinoline ring from a benzaldehyde and a 2,2-dialkoxyethylamine. chemistry-reaction.comwikipedia.orgthermofisher.com The reaction involves the initial formation of a Schiff base (a benzalaminoacetal), followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent aromatization. wikipedia.orgquimicaorganica.org Substituted benzaldehydes, such as this compound, are suitable starting materials for this reaction, allowing for the synthesis of correspondingly substituted isoquinolines. wikipedia.orgquimicaorganica.org

Exploration in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. Aldehydes are frequent participants in many named MCRs. nih.govacs.org

While specific examples detailing the use of this compound in MCRs are not widely reported, its potential is evident from the extensive use of other benzaldehydes in these reactions. For instance:

Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. mdpi.com

Petasis Reaction: This is a three-component reaction of an amine, a carbonyl compound (like an aldehyde), and a boronic acid to form substituted amines. acs.org

Doebner Reaction: This reaction can be used to synthesize quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.gov

The reactivity of this compound makes it a prime candidate for inclusion in such MCRs to generate novel and complex molecular scaffolds. For example, the combination of the Ugi reaction with a subsequent Pomeranz-Fritsch cyclization has been explored to create diverse isoquinoline scaffolds, a strategy where this aldehyde could be employed. nih.gov Similarly, a three-component reaction involving 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide has been used to synthesize dihydro-isoquinolines, highlighting the utility of substituted benzaldehydes in MCRs for building heterocyclic systems. rsc.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-(2-phenylethyl)chromone (B1200894) |

| 2-methylchromone |

| (E)-2-(2-(2-(2-phenylethoxy)phenyl)vinyl)chromone |

| 2-aminothiophenol |

| 2-(2-(2-phenylethoxy)phenyl)benzo[d]thiazole |

| 2,2-dialkoxyethylamine |

| 2-(phenylethynyl)benzaldehyde |

| diphenylphosphine oxide |

| quinoline-4-carboxylic acid |

| pyruvic acid |

| acetophenone |

| potassium hydroxide |

| sodium hydroxide |

| 2-hydroxyacetophenone |

| isoquinoline |

| benzothiazole |

| chalcone |

| aniline |

| boronic acid |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. For 2-(2-Phenylethoxy)benzaldehyde, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. The aldehydic proton (-CHO) is highly deshielded and would appear as a singlet far downfield, typically in the range of δ 9.8–10.5 ppm, a characteristic region for aromatic aldehydes rsc.orgcu.edu.eg. The four protons on the benzaldehyde (B42025) ring would appear in the aromatic region (δ 7.0–8.0 ppm), with their specific shifts and coupling patterns dictated by the ortho-alkoxy substituent. The five protons of the phenyl group on the ethoxy side chain would likely appear as a multiplet around δ 7.2–7.4 ppm. The two methylene (B1212753) groups of the ethoxy bridge (-O-CH₂-CH₂-Ph) are diastereotopic and would each produce a triplet signal. The methylene group adjacent to the ether oxygen (-O-CH₂) would be more deshielded, appearing around δ 4.2–4.4 ppm, while the benzylic methylene group (-CH₂-Ph) would resonate further upfield, around δ 3.0–3.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift exceeding δ 190 ppm rsc.orgcu.edu.eg. The twelve aromatic carbons would produce signals in the δ 110–160 ppm range. The carbon attached to the ether oxygen on the benzaldehyde ring would be found at the lower field end of this range (around δ 158-160 ppm). The two aliphatic carbons of the ethoxy bridge are expected to have distinct shifts, with the carbon bonded to the oxygen (-O-CH₂) appearing around δ 68–72 ppm and the benzylic carbon (-CH₂-Ph) resonating near δ 38–40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.8–10.5 (s, 1H) | 190–194 |

| Benzaldehyde Ring (Ar-H) | 7.0–8.0 (m, 4H) | 110–160 |

| Phenyl Ring (Ph-H) | 7.2–7.4 (m, 5H) | 126–140 |

| Methylene (-O-CH₂ -) | 4.2–4.4 (t, 2H) | 68–72 |

| Methylene (-CH₂ -Ph) | 3.0–3.2 (t, 2H) | 38–40 |

s = singlet, t = triplet, m = multiplet

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₄O₂), the molecular weight is 226.27 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) of 226. The fragmentation of this ion would be driven by the presence of the ether linkage and the aromatic rings. Key predicted fragmentation pathways include:

Benzylic Cleavage: The most favorable cleavage would likely be at the benzylic C-C bond, leading to the formation of the highly stable tropylium ion (a benzyl (B1604629) cation, [C₇H₇]⁺) at m/z 91. This is a characteristic and often abundant peak for compounds containing a benzyl moiety.

Alpha Cleavage: Cleavage of the C-O bond in the ether linkage can occur in two ways. Cleavage between the oxygen and the phenylethyl group would generate a fragment corresponding to the 2-formylphenoxy radical and a phenylethyl cation ([C₈H₉]⁺) at m/z 105.

McLafferty-type Rearrangement: A hydrogen atom from the ethoxy chain could be transferred to the carbonyl oxygen, followed by cleavage, potentially leading to fragments corresponding to styrene (m/z 104) and 2-hydroxybenzaldehyde (m/z 122).

Other Fragments: Loss of the aldehyde group (-CHO) would result in a fragment at m/z 197. A peak at m/z 121 could correspond to the 2-(vinyloxy)benzoyl cation, formed after rearrangement and loss of a phenyl radical. The fragmentation of benzaldehyde itself often shows prominent peaks at m/z 106 ([M]⁺˙), 105 ([M-H]⁺), and 77 ([C₆H₅]⁺) docbrown.info.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

| 226 | [C₁₅H₁₄O₂]⁺˙ | Molecular Ion |

| 121 | [C₇H₅O₂]⁺ | 2-formylphenoxide fragment |

| 105 | [C₈H₉]⁺ | Phenylethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium (benzyl) cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ion/Neutral Complex Formation in Gas-Phase Fragmentation

The fragmentation of some ions in the gas phase does not proceed through direct bond cleavage but is instead mediated by the formation of an intermediate ion/neutral complex researchgate.net. In this process, an initial bond cleavage occurs, but the resulting ion and neutral molecule remain electrostatically bound for a short period, allowing for rearrangements or hydrogen transfers before they separate amanote.comnih.govnih.gov. While not extensively studied for this specific molecule, this mechanism is relevant for related bifunctional systems. For this compound, it is conceivable that a complex between a 2-formylphenoxide ion and a styrene neutral molecule could form, potentially facilitating rearrangements that lead to unexpected fragment ions.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Probing

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by several key absorptions. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde, with the frequency being slightly lowered due to conjugation with the benzene (B151609) ring docbrown.inforesearchgate.net. The aldehyde C-H bond would produce two weaker bands near 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H stretching vibrations would be observed as a group of peaks just above 3000 cm⁻¹. The C-O-C asymmetric stretching of the ether group would give rise to a strong band in the 1220–1260 cm⁻¹ region. Finally, multiple bands in the 1600–1450 cm⁻¹ range would correspond to C=C stretching vibrations within the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The compound possesses two chromophores: the benzaldehyde system and the phenyl group. The spectrum, typically recorded in a solvent like ethanol or acetonitrile, would show intense absorptions corresponding to π→π* transitions of the aromatic systems, expected at wavelengths below 280 nm. A less intense, longer-wavelength absorption band, likely above 300 nm, would be attributable to the n→π* transition of the carbonyl group's non-bonding electrons malayajournal.orgcdnsciencepub.comresearchgate.net. The ether linkage acts as an auxochrome, which may cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted benzaldehyde.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3030–3100 |

| Aldehyde C-H | Stretch | 2850 & 2750 |

| Aldehyde C=O | Stretch | ~1700 |

| Aromatic C=C | Stretch | 1600, 1580, 1500, 1450 |

| Ether C-O-C | Asymmetric Stretch | 1220–1260 |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating the target compound from impurities and for performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds tisserandinstitute.orgnih.gov. This compound is sufficiently volatile to be analyzed by this method. A sample solution would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum that can be used for positive identification by matching it against a spectral library or the predicted fragmentation pattern glsciences.comdergipark.org.trbvsalud.org.

Liquid Chromatography (LC) Applications for Purity and Compound Profiling

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of less volatile compounds and for accurate quantification rsc.orgnih.govresearchgate.net. For purity assessment of this compound, a reversed-phase HPLC method would be most suitable sielc.comepa.gov. In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a gradient mixture of water and a solvent like acetonitrile or methanol. The compound would be detected as it elutes from the column using a UV detector set at one of its absorption maxima (e.g., ~254 nm). The area of the resulting peak is directly proportional to the concentration of the compound, allowing for precise quantification and determination of purity.

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation (if used for derivatives)

A comprehensive search of scientific literature revealed no published studies utilizing single-crystal X-ray diffraction for the structural elucidation of derivatives of this compound. While this technique is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid, it appears that no derivatives of this compound have been synthesized and characterized in a manner that includes this analytical method.

The formation of derivatives, such as Schiff bases or hydrazones, from a parent aldehyde is a common strategy in chemical synthesis to create new compounds with potentially novel properties. The subsequent analysis of these derivatives by single-crystal X-ray diffraction provides unambiguous proof of their chemical structure, including bond lengths, bond angles, and stereochemistry. This information is crucial for understanding the compound's physical and chemical behavior.

However, in the case of this compound, the scientific community has not yet reported the crystallographic data for any of its derivatives. Therefore, no data tables or detailed research findings on this specific topic can be presented. Future research in this area would be necessary to provide such insights.

Computational and Theoretical Investigations of 2 2 Phenylethoxy Benzaldehyde

Quantum Chemical Studies of Electronic Structure and Conformation

Quantum chemical studies are a cornerstone of modern chemistry, providing deep insights into the electronic structure and three-dimensional arrangement (conformation) of molecules. openaccessjournals.comcecam.org These computational methods, such as Density Functional Theory (DFT) and other ab initio techniques, solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic properties. cecam.orgwikipedia.org By calculating the distribution of electrons, researchers can understand molecular stability, reactivity, and geometric parameters like bond lengths and angles. researchgate.netnih.gov

For a molecule like 2-(2-Phenylethoxy)benzaldehyde, these studies would first involve geometry optimization to find the most stable conformation(s). This process minimizes the molecule's energy by adjusting the spatial arrangement of its atoms. The flexible phenylethoxy side chain can adopt various orientations relative to the benzaldehyde (B42025) ring, leading to different conformers with distinct energy levels. The stability of these conformers is influenced by a balance of steric hindrance and subtle intramolecular interactions.

Illustrative Example: Calculated Geometric Parameters of a Benzaldehyde Derivative

Due to the absence of specific data for this compound, the following table presents DFT-calculated geometric parameters for a related molecule, 4-phenylbenzaldehyde, which highlights the type of structural data obtained from such studies. mdpi.com These parameters are crucial for understanding the molecule's fundamental structure.

| Parameter | Calculated Value |

|---|---|

| Torsional Angle (Inter-ring) | ~37° |

| C=O Bond Length | ~1.21 Å |

| C-C (Inter-ring) Bond Length | ~1.49 Å |

Theoretical Modeling of Reaction Mechanisms and Energy Landscapes

Theoretical modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions and understanding their feasibility. mdpi.com By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the bottleneck of a reaction. rsc.orgacs.org The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. wikipedia.org

For this compound, theoretical modeling could explore various reactions, such as the oxidation of the aldehyde group to a carboxylic acid, reduction to an alcohol, or condensation reactions involving the carbonyl group. For example, a study on the oxidation of the benzyl (B1604629) radical to benzaldehyde showed the reaction proceeds through a barrierless addition of O₂ to form a benzylperoxy radical, which then undergoes further transformations. acs.org

DFT calculations are frequently used to model these energy landscapes. mdpi.comresearchgate.net By computing the energies of all species along a proposed reaction coordinate, a detailed profile can be constructed. This allows researchers to compare different possible mechanisms and determine the most likely pathway. For instance, in a multicomponent reaction involving 2-(phenylethynyl)benzaldehyde, quantum chemical calculations were used to investigate the formation of different cyclic products depending on the catalyst used. rsc.org

Illustrative Example: Reaction Energy Profile

The following table illustrates a simplified energy landscape for a hypothetical reaction step, demonstrating the kind of data generated in mechanistic studies.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State | +25.0 | Energy barrier for the reaction |

| Products | -10.0 | Final materials |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. wisc.eduwiley.com These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental data. acs.orgnih.gov

DFT calculations are widely employed for this purpose. researchgate.net To predict NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. acs.org These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For ¹H and ¹³C NMR, these predicted shifts can help in assigning signals in complex experimental spectra. acs.org

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. wisc.edu The calculation identifies the normal modes of vibration and their corresponding frequencies and intensities. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. wisc.edu These predicted spectra aid in assigning specific absorption bands to the vibrations of particular functional groups, such as the characteristic C=O stretch of the aldehyde group. openstax.org

Illustrative Example: Predicted vs. Experimental Spectroscopic Data for a Substituted Benzaldehyde

The following table shows a comparison of calculated and experimental ¹JCH coupling constants for ortho-substituted benzaldehydes, illustrating the accuracy of computational predictions. acs.org

| Substituent | Experimental ¹JCHf (Hz) | Theoretical ¹JCHf (Hz) |

|---|---|---|

| H (Benzaldehyde) | 174.0 | 174.0 |

| o-Hydroxy | 176.4 | 175.7 |

| o-Fluoro | 183.8 | 184.2 |

| o-Chloro | 184.4 | 183.5 |

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are a vital component of modern drug discovery and materials science. oncodesign-services.comnih.govnih.gov QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. longdom.org By identifying the key structural features that influence activity, these models can predict the potency of new, unsynthesized molecules, thereby guiding the design of more effective compounds. nih.govdrugdesign.org

The process begins with a dataset of compounds with known activities. frontiersin.org For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors can encode various aspects of the molecular structure, including:

Electronic properties: Dipole moment, HOMO/LUMO energies, atomic charges. researchgate.net

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (the logarithm of the partition coefficient). nih.gov

Topological properties: Describing molecular branching and connectivity.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build an equation that links a combination of these descriptors to the observed activity. longdom.orgnih.gov A robust QSAR model will not only fit the existing data well but will also have high predictive power for new compounds. mdpi.com For a molecule like this compound, QSAR could be used to predict its potential biological activity by comparing its calculated descriptors to those of a model built on similar, tested compounds.

Illustrative Example: Descriptors in a QSAR Study

A QSAR study on a series of benzaldehyde derivatives might identify several key descriptors that correlate with their biological activity. The table below provides an example of the types of descriptors and their potential influence on activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in a reaction. |

| Hydrophobic | LogP | Affects how the molecule partitions between aqueous and lipid environments, influencing cell membrane permeability. |

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability, affecting binding to a target site. |

| Topological | Wiener Index | Quantifies the branching of the molecular skeleton. |

Biological Activity Research and Pharmacological Exploration of Derivatives

In Vitro Biological Screening Methodologies

Initial assessment of the biological effects of newly synthesized compounds related to 2-(2-phenylethoxy)benzaldehyde is typically conducted using a battery of in vitro assays. These methods allow for rapid screening and characterization of antioxidant, anti-inflammatory, and neuroprotective properties.

The capacity of a compound to neutralize free radicals is a key indicator of its potential to mitigate oxidative stress, a pathological process implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed method for this purpose. mdpi.comjrespharm.com In this assay, an antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be quantified spectrophotometrically. jrespharm.com

| Compound/Derivative Class | Assay | Key Finding | Reference |

| Chalcone (B49325) derivatives (from related benzaldehydes) | DPPH radical scavenging | Showed good free radical scavenging activity. | smolecule.com |

| Dihydroxybenzaldehyde derivatives | DPPH, CUPRAC | Antioxidant capacity is dependent on the position of hydroxyl groups and electron-donor characteristics. | wiserpub.com |

| Quercetin Nanosuspension | DPPH radical scavenging | Exhibited significant free radical scavenging activity, attributed to the phenolic hydroxyl groups. | mdpi.com |

This table summarizes antioxidant activity findings for compounds structurally related to this compound.

Chronic inflammation is a key driver of many diseases. A common in vitro model for assessing anti-inflammatory activity involves using murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. A primary biomarker measured in this assay is nitric oxide (NO), a signaling molecule that, when overproduced by the enzyme inducible nitric oxide synthase (iNOS), contributes to inflammatory pathology. mdpi.commdpi.com

Derivatives of benzaldehyde (B42025) have demonstrated significant anti-inflammatory potential in these models. For example, two benzaldehyde derivatives isolated from the marine fungus Eurotium sp., flavoglaucin (B158435) and isotetrahydro-auroglaucin, markedly inhibited LPS-induced NO production in RAW 264.7 macrophages. nih.gov This inhibition was achieved by suppressing the expression of the iNOS and cyclooxygenase-2 (COX-2) proteins. nih.gov Similarly, 2'-benzoyloxycinnamaldehyde, a related aldehyde, was shown to be a more effective inhibitor of NO production than its parent compound, 2'-hydroxycinnamaldehyde. nih.gov Studies on other benzaldehydes have confirmed their ability to reduce the secretion of various inflammatory mediators and pro-inflammatory factors, highlighting the potential of this chemical class to modulate inflammatory pathways. nih.gov

| Compound/Derivative | Cellular Model | Effect | Reference |

| Flavoglaucin & Isotetrahydro-auroglaucin | LPS-stimulated RAW 264.7 macrophages | Markedly inhibited NO and PGE2 production by suppressing iNOS and COX-2 expression. | nih.gov |

| 2'-Benzoyloxycinnamaldehyde (BCA) | LPS-stimulated RAW 264.7 macrophages | Effectively inhibited NO production, more so than its precursor HCA. | nih.gov |

| Benzaldehydes from Aspergillus terreus | LPS-stimulated BV-2 microglia | Reduced secretion of inflammatory mediators and pro-inflammatory factors. | nih.gov |

| 2-(2-phenylethyl)chromone (B1200894) derivatives | LPS-induced RAW 264.7 cells | Exhibited significant anti-inflammatory activities by inhibiting NO production. | researchgate.net |

This table presents research findings on the anti-inflammatory effects of benzaldehyde derivatives and related structures.

The search for agents that can protect neurons from damage is critical for addressing neurodegenerative diseases, which are often characterized by oxidative stress, neuroinflammation, and cytotoxicity. mdpi.com In vitro assays for neuroprotective activity often involve challenging neuronal cell lines (e.g., human neuroblastoma SH-SY5Y cells) with toxins like hydrogen peroxide (H2O2) or glutamate (B1630785) to induce cell damage and then measuring the ability of a test compound to prevent this damage. researchgate.netresearchgate.net

Compounds structurally related to this compound, specifically 2-(2-phenylethyl)chromones, have shown significant neuroprotective effects. researchgate.net These compounds, which share the 2-phenylethyl moiety, protected rat cortical cells from glutamate-induced neurotoxicity. researchgate.net In one study, five new 2-(2-phenylethyl)chromone derivatives were tested for their ability to protect SH-SY5Y cells from H2O2-induced damage, with most showing significant neuroprotective activity. researchgate.net Furthermore, a benzaldehyde isolated from a marine fungus demonstrated potent neuroprotective effects in hippocampal neuronal cells (HT-22) by inhibiting mitochondrial oxidative stress and blocking neuronal cell apoptosis via mechanisms involving Tau protein and caspase signaling pathways. nih.gov

| Compound/Derivative Class | Cellular Model | Key Finding | Reference |

| 2-(2-Phenylethyl)chromone derivatives | H2O2-induced SH-SY5Y cells | Most tested compounds showed significant neuroprotective effects. | researchgate.net |

| 5-Hydroxy-2-(2-phenylethyl)chromone | Glutamate-challenged rat cortical cells | Showed significant neuroprotective activity against glutamate-induced neurotoxicity. | researchgate.net |

| Benzaldehyde from Aspergillus terreus | Aβ-induced HT-22 neuronal cells | Inhibited mitochondrial oxidative stress and blocked neuronal apoptosis through Tau and caspase pathways. | nih.gov |

This table highlights key findings from neuroprotective activity studies on compounds structurally related to this compound.

Enzyme Interaction Studies and Biochemical Pathway Probes

Beyond initial screening, derivatives of this compound are valuable as probes to study interactions with specific enzymes and to elucidate their impact on biochemical pathways. These studies provide crucial information on the mechanism of action.

Research has shown that the anti-inflammatory effects of benzaldehyde derivatives are often mediated through the modulation of key signaling pathways. Several studies have demonstrated that these compounds can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that controls the expression of pro-inflammatory genes like iNOS and COX-2. nih.gov The anti-inflammatory effects of 2'-benzoyloxycinnamaldehyde have been linked to the inhibition of the AP-1 transcription factor pathway. nih.gov In addition to inhibitory actions, some benzaldehyde derivatives have been found to induce the expression of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory functions, via the activation of the Nrf2 transcription factor. nih.govmdpi.com

Direct enzyme interaction studies have also been performed. For example, a derivative, 2-(4-(3-fluorobenzyloxy)benzaldehyde, was investigated as a potential product of the interaction between its parent compound and the enzyme Monoamine Oxidase B (MAO-B). ekb.eg Although product formation was not detected, the parent compound was identified as a potent, time-dependent inhibitor of MAO-B, indicating a direct interaction with the enzyme's active site. ekb.eg Such studies are vital for understanding how these molecules might function as enzyme inhibitors in a therapeutic context.

Structure-Activity Relationship (SAR) Investigations within Analogous Series

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of a parent molecule and evaluating the biological activity of the resulting analogues, researchers can identify the chemical moieties responsible for the desired pharmacological effects.

Several SAR studies on compound series analogous to this compound have been reported:

Chalcone Fibrate Hybrids: In a series of hybrids derived from 4-(2-phenylethoxy)benzaldehyde, SAR analysis revealed that both the substitution pattern on the chalcone ring and the nature of the acidic fibrate tail were crucial for their activity as PPARα agonists. sci-hub.se For example, a 3-nitro substitution on the chalcone and a 2-butanoic acid chain resulted in activity comparable to the reference drug. sci-hub.se

Benzamide (B126) Derivatives: For a series of benzamides investigated as inhibitors of Mycobacterium tuberculosis, SAR studies focused on modifying a core phenyl ring and a phenylethyl ether linker. acs.org It was found that replacing a metabolically labile morpholine (B109124) group with thiophene (B33073) or methyl groups at the C-5 position, along with di-fluoro substitution on the phenylethyl ring, led to compounds with excellent potency and high selectivity. acs.org

Phenylthiazole-Carboxamides: In a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives evaluated as anticancer agents, the position of a methoxy (B1213986) group on an arylacetamido side chain significantly influenced activity. nih.gov A 4-methoxy group improved activity against Caco-2 cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines. nih.gov

These studies underscore how subtle changes to the core structure, such as the addition or repositioning of functional groups on the phenyl or phenylethoxy components, can have a profound impact on biological activity, guiding the rational design of more effective derivatives.

| Compound Series | Key Structural Modifications | Impact on Biological Activity | Reference |

| Chalcone Fibrate Hybrids | Substitution on chalcone ring; length of acid chain | Determined potency and efficacy as PPARα agonists. | sci-hub.se |

| Benzamide Derivatives | Substituents at C-5 of benzamide core; fluorine on phenylethyl linker | Improved potency and metabolic stability as antitubercular agents. | acs.org |

| Phenylthiazole-Carboxamides | Position of methoxy group on arylacetamido side chain | Influenced the cytotoxic activity profile against different cancer cell lines. | nih.gov |

This table summarizes structure-activity relationship findings from analogous compound series.

Q & A

Q. What are the standard synthesis protocols for 2-(2-Phenylethoxy)benzaldehyde in laboratory settings?

Methodological Answer: A common approach involves Williamson ether synthesis , where 4-hydroxybenzaldehyde reacts with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF or acetone). Key steps include:

- Reagent Preparation: Use stoichiometric ratios (1:1.2 molar ratio of hydroxybenzaldehyde to alkyl halide) to minimize side products.

- Reaction Conditions: Heat at 60–80°C for 12–24 hours under nitrogen to prevent oxidation of the aldehyde group.

- Purification: Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

This method ensures high yield (70–85%) and purity, confirmed by TLC and NMR .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of vapors.

- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention.

- Storage: Keep in airtight containers in cool, dry conditions away from oxidizers.

Safety protocols are derived from analogous benzaldehyde derivatives .

Advanced Research Questions

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Key peaks include the aldehyde proton at δ 9.8–10.2 ppm and aromatic protons (δ 6.8–7.8 ppm). The phenylethoxy group shows signals at δ 4.1–4.3 ppm (OCH₂) and δ 3.6–3.8 ppm (CH₂Ph).

- ¹³C NMR: Aldehyde carbon at δ 190–195 ppm; ether carbons (OCH₂) at δ 65–70 ppm.

- X-ray Crystallography: Reveals bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic rings (e.g., ~78°), confirming spatial conformation .

Q. What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

- Temperature Control: Maintain <80°C to avoid aldehyde oxidation or ether cleavage.

- Anhydrous Conditions: Use molecular sieves or inert gas to prevent hydrolysis of the alkyl halide.

- Catalyst Optimization: Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- Byproduct Analysis: Monitor via GC-MS or HPLC to identify and address impurities like unreacted starting materials or over-alkylated products .

Q. How is this compound utilized in synthesizing macrocyclic compounds?

Methodological Answer: The aldehyde group undergoes Schiff base condensation with polyamines (e.g., ethylenediamine) to form macrocycles.

- Reaction Design: Use a 1:1 molar ratio in refluxing ethanol with catalytic acetic acid.

- Mechanism: Imine formation followed by cyclization, stabilized by π-π interactions from the phenylethoxy group.

- Applications: Resulting macrocycles serve as ligands for metal coordination (e.g., Cu²⁺, Fe³⁺) in catalysis or supramolecular chemistry .

Data Contradictions and Resolution

While no direct contradictions exist for the target compound, synthesis protocols for analogous aldehydes vary in solvent choice (DMF vs. acetone) and reaction time (12–48 hours). Researchers should optimize conditions based on real-time monitoring (e.g., TLC) and scale-up feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.